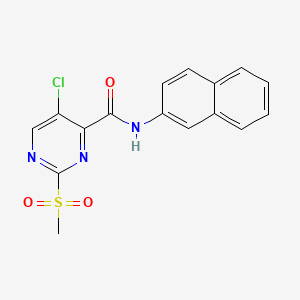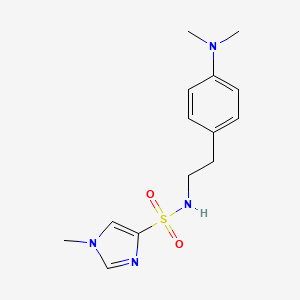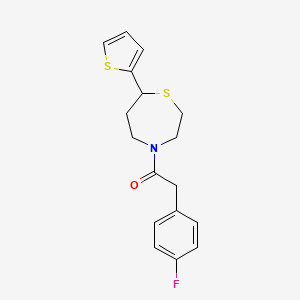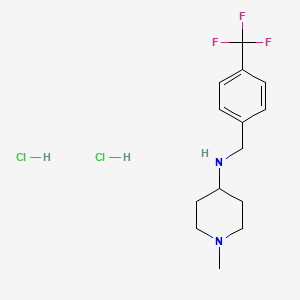
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline, also known as E-64d, is a potent and selective inhibitor of cysteine proteases. It is widely used in scientific research for its ability to inhibit the activity of cathepsin B, cathepsin L, and other cysteine proteases.
Mecanismo De Acción
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline acts as a covalent inhibitor of cysteine proteases by binding to the active site of the enzyme and irreversibly modifying the catalytic cysteine residue. This prevents the enzyme from cleaving its substrates and leads to the accumulation of undigested proteins within the lysosome. 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to be highly specific for cysteine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to have a variety of biochemical and physiological effects. Inhibition of cathepsin B and cathepsin L by 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to reduce the invasion and metastasis of cancer cells in vitro and in vivo. 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has also been shown to reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation. In addition, 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to protect against the neurotoxic effects of amyloid-beta peptide in Alzheimer's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline in lab experiments is its high specificity for cysteine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other proteases. However, 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to have some limitations in certain experimental settings. For example, 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline may not be effective in inhibiting the activity of cysteine proteases that are located outside of the lysosome.
Direcciones Futuras
There are several future directions for research involving 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline. One area of interest is the role of cysteine proteases in autophagy, a cellular process that involves the degradation of damaged organelles and proteins. 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, but the precise mechanism of this inhibition is not well understood. Another area of interest is the development of more potent and selective inhibitors of cysteine proteases, which could have therapeutic applications in cancer and other diseases.
Métodos De Síntesis
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline can be synthesized through a multi-step process involving the reaction of 4-(2-aminoethyl)morpholine with 4-nitrobenzenesulfonyl chloride, followed by reduction with sodium borohydride and subsequent reaction with 1-(4-ethylpiperazin-1-yl)propan-2-ol. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline is commonly used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsin B and cathepsin L, which are involved in the degradation of extracellular matrix proteins and the processing of antigens for presentation to immune cells. 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has also been used to study the role of cysteine proteases in cancer metastasis, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-2-18-5-7-19(8-6-18)16-4-3-14(13-15(16)17)24(21,22)20-9-11-23-12-10-20/h3-4,13H,2,5-12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPRSJOCTXPIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85270823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

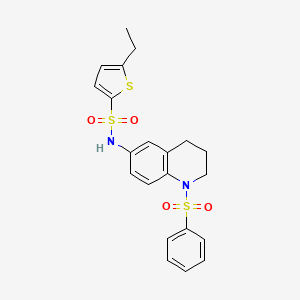
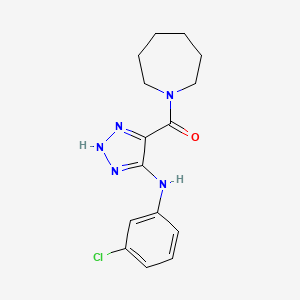
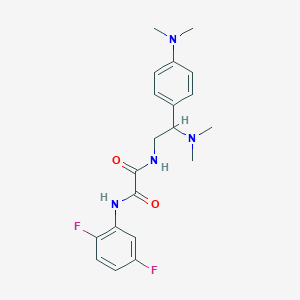
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2461318.png)
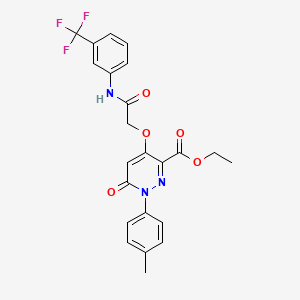
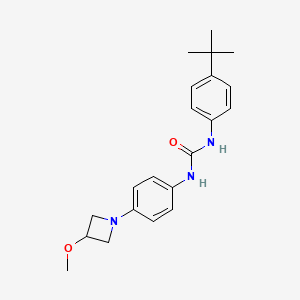
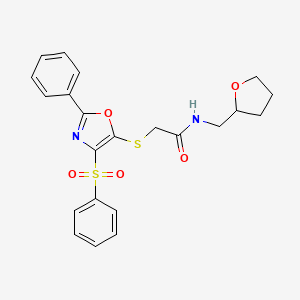
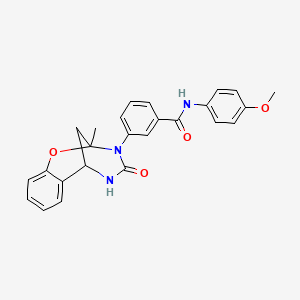
![2-[(4-{[benzyl(ethyl)amino]sulfonyl}benzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2461330.png)
![2-(4-chloro-2-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2461332.png)
